N-(4-acetylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H29N3O3S and its molecular weight is 463.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoinitiators for Polymer Networks
The study by Batibay et al. (2020) introduces a thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator used for the preparation of PMMA hybrid networks in air. This research underscores the role of sophisticated molecular design in developing photoinitiators that enhance the thermal stability and robustness of polymer/filler networks. The unique absorption characteristics and high molar absorptivity of the compound facilitate polymerization under air, illustrating the compound's potential in materials science and engineering applications (Batibay, Gunkara, Ocal, & Arsu, 2020).
Leukotriene Receptor Antagonists
Research by Chan et al. (1996) explores structure-activity relationships of leukotriene B4 (LTB4) receptor antagonists, focusing on compounds with a 2-[methyl(2-phenethyl)amino]-2-oxoethyl side chain. This work provides a foundation for understanding how modifications to the phenyl ring influence binding affinity with LTB4 receptors. The findings highlight the significance of molecular modifications in developing compounds with high specificity and potency as receptor antagonists, which has implications for therapeutic applications in treating inflammatory diseases (Chan et al., 1996).
Potential Pesticides
Olszewska et al. (2011) characterize N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, potential pesticides, using X-ray powder diffraction. The structural elucidation of these compounds provides insights into their potential applications in agriculture, showcasing how chemical synthesis and characterization contribute to the development of new pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Anticonvulsant Agents
The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents by Severina et al. (2020) demonstrates the potential of structurally complex acetamides in pharmacology. Through a combination of synthesis, docking studies, and pharmacological evaluation, this research highlights the role of molecular design in discovering new therapeutic agents for epilepsy (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-18-11-13-28(14-12-18)26(32)16-29-15-24(22-5-3-4-6-23(22)29)33-17-25(31)27-21-9-7-20(8-10-21)19(2)30/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMLBTMVOIRZDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.